Voriconazole - 137234-62-9

Voriconazole

Catalog Number: EVT-286489
CAS Number: 137234-62-9
Molecular Formula: C16H14F3N5O
Molecular Weight: 349.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Voriconazole is a synthetic triazole antifungal agent with potent, broad-spectrum activity against a variety of fungal pathogens. [] It is classified as a second-generation triazole antifungal, exhibiting enhanced activity compared to first-generation triazoles like fluconazole. [] In scientific research, Voriconazole serves as a valuable tool for studying fungal pathogenesis, drug resistance mechanisms, and the development of novel antifungal therapies.

Mechanism of Action

Voriconazole exerts its antifungal activity by inhibiting the cytochrome P450-dependent enzyme 14α-sterol demethylase, which is essential for the biosynthesis of ergosterol in fungal cell membranes. [] Ergosterol depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. []

Physical and Chemical Properties Analysis
  • Solubility: Voriconazole is poorly soluble in water. []
  • Metabolism: It undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, including CYP2C19, CYP3A4, and to a lesser extent CYP2C9. [, , ] The major metabolite is Voriconazole N-oxide. []
  • Stability: Voriconazole demonstrates a certain level of stability when stored at 4°C for up to 30 days, retaining its antiamoebic activity against Acanthamoeba spp. []
Applications
  • In vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Voriconazole is used in in vitro models to simulate human serum concentrations and study its efficacy against various fungal pathogens, including Aspergillus fumigatus and Candida albicans. [, , ] These models help determine optimal dosing regimens and assess drug interactions. [, ]
  • Drug Interaction Studies: Due to its extensive metabolism by cytochrome P450 enzymes, Voriconazole is often used in research investigating drug-drug interactions. Studies have explored its interactions with various medications, including flucloxacillin, tacrolimus, diclofenac, and meloxicam. [, , , ]
  • Antifungal Resistance Research: Voriconazole plays a crucial role in research aimed at understanding the mechanisms of antifungal resistance. Studies have examined its activity against azole-resistant Aspergillus fumigatus isolates and explored combination therapies to combat resistance. [, ]
  • Cellular Uptake and Efflux Studies: Researchers use Voriconazole to investigate its uptake and efflux kinetics in various cell types, including human pulmonary epithelial cells. [] These studies enhance our understanding of drug distribution and penetration into target tissues.
  • Treatment of Experimental Infections: In preclinical studies, Voriconazole is employed to treat experimental fungal infections in animal models, allowing for the evaluation of its efficacy and safety in vivo. []
  • Topical Drug Delivery Systems: Voriconazole's poor water solubility has prompted research into developing novel drug delivery systems, such as microemulsions, to enhance its topical administration and efficacy against fungal infections like Candida albicans. []
Future Directions
  • Optimizing Dosing Regimens: Further research is needed to optimize Voriconazole dosing regimens, particularly in specific patient populations like those with liver dysfunction or those undergoing extracorporeal membrane oxygenation (ECMO). [, , , ]
  • Personalized Therapy: Exploring the role of pharmacogenetics in tailoring Voriconazole therapy, particularly considering the influence of CYP2C19 and CYP3A4 polymorphisms on its pharmacokinetics. [, , ]
  • Combination Therapies: Investigating novel combination therapies involving Voriconazole and other antifungal agents to combat emerging drug resistance and improve treatment outcomes for invasive fungal infections. [, , ]
  • Novel Drug Delivery Systems: Continued development of innovative drug delivery systems, such as microemulsions and nanoparticles, to enhance Voriconazole's bioavailability, target specificity, and therapeutic efficacy. []
  • Exploring New Applications: Investigating the potential of Voriconazole in treating other infectious diseases, such as Acanthamoeba keratitis, based on its demonstrated in vitro activity against Acanthamoeba spp. []

Voriconazole N-oxide

Compound Description: Voriconazole N-oxide is the primary metabolite of Voriconazole, formed via metabolism by cytochrome P450 (CYP) enzymes, primarily CYP2C19, CYP3A4, and to a lesser extent, CYP2C9 [, ]. This metabolic pathway involves the oxidation of the nitrogen atom in the triazole ring of Voriconazole.

Hydroxy-voriconazole

Compound Description: Hydroxy-voriconazole is a metabolite of Voriconazole, generated through the hydroxylation metabolic pathway primarily mediated by CYP enzymes [].

Relevance: Studies show that hydroxylation of Voriconazole might play a quantitatively more significant role in its metabolism than N-oxidation, leading to the formation of Hydroxy-voriconazole []. Notably, during steady-state dosing of Voriconazole, the exposure variability of Hydroxy-voriconazole remains high [].

Dihydroxy-voriconazole

Compound Description: Dihydroxy-voriconazole is a metabolite of Voriconazole formed by a double hydroxylation reaction, likely mediated by CYP enzymes [].

Relevance: Research indicates that the formation of Dihydroxy-voriconazole through the double hydroxylation of Voriconazole is part of its metabolic pathway []. Notably, the variability in exposure to Dihydroxy-voriconazole increases during steady-state dosing of Voriconazole [].

Itraconazole

Compound Description: Itraconazole belongs to the triazole antifungal class, similar to Voriconazole. It acts by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis in fungal cell membranes [, ].

Amphotericin B

Compound Description: Amphotericin B is a polyene antifungal agent that binds to ergosterol, a key component of the fungal cell membrane, leading to cell death []. It is a broad-spectrum antifungal often used for severe invasive fungal infections.

Posaconazole

Compound Description: Posaconazole is a broad-spectrum triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, disrupting ergosterol synthesis []. It is often used for prophylaxis against invasive fungal infections, particularly in immunocompromised patients.

Relevance: Posaconazole and Voriconazole share a similar mechanism of action and therapeutic application as antifungal prophylaxis []. Studies suggest that Voriconazole may be a viable, cost-effective alternative to Posaconazole for prophylaxis in specific patient populations, such as acute leukemia patients undergoing chemotherapy [].

Fluconazole

Compound Description: Fluconazole is a triazole antifungal that functions similarly to Voriconazole, inhibiting ergosterol synthesis in fungi [, ].

Caspofungin

Compound Description: Caspofungin is an echinocandin antifungal that inhibits the synthesis of 1,3-β-d-glucan, a critical component of the fungal cell wall [].

Relevance: Caspofungin and Voriconazole have distinct antifungal mechanisms but are sometimes used in combination therapy, particularly for challenging-to-treat fungal infections [, ]. This approach aims to enhance the overall antifungal efficacy and potentially reduce the required doses of each drug, minimizing toxicity risks [].

Efavirenz

Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor used as part of antiretroviral therapy for HIV infection []. It is known to induce CYP3A4 activity, potentially affecting the metabolism of other drugs.

Relevance: Co-administration of Efavirenz and Voriconazole presents a significant risk of drug interaction due to Efavirenz's impact on CYP3A4 activity []. This interaction can lead to altered concentrations of both drugs, necessitating careful monitoring and dose adjustments, often guided by therapeutic drug monitoring, to ensure therapeutic efficacy and minimize toxicity [].

Flucloxacillin

Compound Description: Flucloxacillin is a narrow-spectrum β-lactam antibiotic primarily used for infections caused by penicillinase-producing staphylococci [].

Relevance: Concomitant administration of Flucloxacillin and Voriconazole can significantly decrease Voriconazole exposure, potentially leading to subtherapeutic Voriconazole concentrations []. This interaction is believed to be due to Flucloxacillin's influence on Voriconazole metabolism, although the exact mechanism remains unclear []. Extreme caution is advised when using these drugs together, and alternative therapeutic options should be considered when possible [].

Diclofenac

Compound Description: Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and mitigating pain and inflammation []. It is primarily metabolized by CYP2C9.

Relevance: Co-administration of Diclofenac with Voriconazole can result in increased exposure to Diclofenac, likely due to Voriconazole's inhibitory effect on CYP2C9, as well as potential inhibition of CYP3A4 and CYP2C19 enzymes []. This interaction might necessitate dosage adjustments for Diclofenac to avoid potential adverse effects [].

Meloxicam

Compound Description: Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes, reducing pain and inflammation []. It is metabolized primarily by CYP2C9 and to a lesser extent by CYP3A4.

Relevance: Interestingly, Voriconazole increases Meloxicam plasma concentrations, likely through CYP2C9 inhibition. Conversely, Itraconazole decreases Meloxicam concentrations, possibly by affecting its absorption []. These contrasting interactions highlight the complexity of drug-drug interactions and emphasize the need for careful consideration of individual drug profiles when prescribing Voriconazole [].

Tacrolimus

Compound Description: Tacrolimus is a calcineurin inhibitor primarily used as an immunosuppressant to prevent organ rejection after transplantation []. It is metabolized by CYP3A4.

Relevance: Concomitant administration of Tacrolimus with Voriconazole can lead to increased Tacrolimus concentrations due to Voriconazole's inhibitory effect on CYP3A4 []. This interaction necessitates close monitoring of Tacrolimus concentrations and dose adjustments based on therapeutic drug monitoring to ensure efficacy and safety []. Notably, this interaction highlights the importance of therapeutic drug monitoring when using Voriconazole in patients also receiving drugs metabolized by CYP enzymes.

Sulfobutylether-β-cyclodextrin (SBECD)

Compound Description: SBECD is a cyclic oligosaccharide used as a solubilizing agent for intravenous administration of Voriconazole due to its poor water solubility [, ]. It is primarily eliminated by renal excretion.

Properties

CAS Number

137234-62-9

Product Name

Voriconazole

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

Molecular Formula

C16H14F3N5O

Molecular Weight

349.31 g/mol

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1

InChI Key

BCEHBSKCWLPMDN-MGPLVRAMSA-N

SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Solubility

Low
9.78e-02 g/L

Synonyms

UK 109,496
UK 109496
UK-109,496
UK-109496
UK109,496
UK109496
Vfend
voriconazole

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Isomeric SMILES

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.